Furil
Overview
Description
Furil undergoes catalytic asymmetric transfer hydrogenation to yield hydrofuroin.
Scientific Research Applications
Photophysical Properties
- Furil exhibits unique photophysical properties, particularly in its excited singlet and triplet states. Its emission characteristics are independent of the solvent media, suggesting no conformational changes in the excited state. These properties have been extensively studied through steady-state emission and laser flash photolysis techniques (Singh & Palit, 2002).
Photochemical Reduction Studies
- Research has explored the photochemical reduction of this compound by various agents, such as pentachlorophenol. These studies contribute to understanding the cyclic process of this compound photoreduction and the resulting spin polarizations, which are significant in the field of magnetic resonance (DeBoer, Hutchinson, Hawley, & Wan, 1979).
Solvent Effects in Photoreduction
- The efficiency of this compound photoreduction varies with different solvents, which has implications in synthetic chemistry. For instance, studies show that this compound undergoes an efficient photoreduction in benzene and acetonitrile containing triethylamine (Masuda, Takeuchi, Inoue, & Sakurai, 1994).
Improvements in Synthesis
- Advances have been made in the synthesis of this compound, increasing its yield significantly. These improvements in experimental procedures have broad implications for its industrial production and application (Yan-hong, 2007).
Studies in Crystalline Environments
- The excited triplet state of this compound has been examined in different crystalline environments, which is crucial for understanding its behavior in solid-state physics and materials science (Sandroff & Chan, 1983).
Reactions with Organophosphorus Compounds
- This compound's reaction with alkyl phosphites and ylide-phosphoranes has been studied, contributing to organophosphorus chemistry. This research helps in understanding the formation of various phosphorane derivatives and ethylenes, which are important in synthetic chemistry (Mahran, Abdou, & Khidre, 1990).
Polymerization Research
- Solid-state polymerization of this compound has been investigated, which is significant for the development of new polymeric materials. This research explores the conditions under which this compound polymerizes and the properties of the resulting polymers (Burzyński & Prasad, 1985).
Applications in Electrochemical Sensors
- This compound has been used as a neutral carrier in PVC membrane electrodes for aluminum(III) ions. This application demonstrates its potential in developing sensitive and selective electrochemical sensors (Mousavi, Arvand-Barmchi, & Zanjanchi, 2001).
ESR and CIDEP Studies
- The study of transient free radicals formed during the photoreduction of this compound, characterized by ESR and CIDEP, contributes significantly to our understanding of radical chemistry and magnetic resonance spectroscopy (Elliot & Wan, 1978).
Molecular Configuration Analysis
- X-ray diffraction studies on this compound crystals have helped determine its molecular configuration, crucial for understanding its chemical and physical properties (Biswas, Ray, & Podder, 1987).
Safety and Hazards
Mechanism of Action
Target of Action
Furil, also known as α-furil or 2,2′-furil, is a furan compound It’s known that this compound can interact with various biological molecules due to its chemical structure .
Mode of Action
This compound’s mode of action is complex and multifaceted. One study suggests that this compound can undergo a reaction with substituted phenols in the presence of an ionic liquid . This reaction involves the formation of a triplet excited state of this compound, which then interacts with the phenols to form a new transient species . This suggests that this compound can participate in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
For instance, its interaction with phenols suggests it may play a role in pathways involving these compounds .
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability and overall pharmacokinetics
Biochemical Analysis
Biochemical Properties
Furil has been found to interact with a variety of enzymes and proteins. A study showed that this compound can be amalgamated with 1,2-diaminotoluene to produce a Schiff base . This interaction suggests that this compound may play a role in various biochemical reactions.
Molecular Mechanism
Its ability to form a Schiff base with 1,2-diaminotoluene suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,2-bis(furan-2-yl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPUVBFQXJHYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049413 | |
Record name | alpha-Furil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492-94-4 | |
Record name | Furil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Furil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanedione, 1,2-di-2-furanyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Furil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-furil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-FURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AFE4C3P1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of furil?
A1: this compound has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol. [, , ]
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic spectroscopic signals in various techniques. * IR spectroscopy: The presence of carbonyl groups is confirmed by strong absorption bands around 1660-1680 cm-1. [, ]* NMR spectroscopy: this compound displays distinct signals in both 1H and 13C NMR spectra, allowing for structural elucidation and confirmation. [, ] * Mass spectrometry: this compound shows a characteristic molecular ion peak (M+) corresponding to its molecular weight. [, ]
Q3: Are there any notable material compatibility concerns with this compound?
A3: Specific material compatibility information for this compound is limited in the provided research.
Q4: Does this compound exhibit catalytic activity?
A5: While not inherently a catalyst, this compound serves as a precursor for ligands used in the development of various catalysts. For instance, this compound-derived ligands have been utilized in the synthesis of dioxomolybdenum(VI) complexes, which are known for their relevance in oxygen transfer reactions. []
Q5: What are the applications of this compound in organic synthesis?
A6: this compound plays a crucial role in organic synthesis as a versatile building block. Its reactivity stems from the presence of two electrophilic carbonyl groups, allowing for diverse transformations such as:* Benzoin condensation: this compound can undergo benzoin condensation in the presence of a suitable catalyst, such as thiamine (vitamin B1), to form furoin. [, , ] * Oxidation: Furoin, the product of benzoin condensation, can be further oxidized to this compound using oxidants like CuSO4-pyridine. [, ] * Imidazole synthesis: this compound reacts with ammonium acetate to form 2,4,5-tri(furan-2-yl)-1H-imidazole, a compound containing both furan and imidazole rings. []
Q6: Have computational methods been used to study this compound?
A7: Yes, computational chemistry plays a significant role in understanding this compound's properties and reactivity. Density functional theory (DFT) calculations have been employed to:* Study conformational preferences: DFT calculations have elucidated the conformational landscape of this compound, revealing the presence of multiple conformers with varying energies and geometries. [, ]* Investigate photoisomerization: DFT calculations have provided insights into the photoisomerization of this compound, a process where the molecule undergoes a structural change upon light absorption. []
Q7: How do structural modifications of this compound impact its activity?
A8: Structural modifications of this compound can significantly influence its reactivity and biological activity. For example:* Introduction of substituents: Adding substituents to the furan rings can alter the electron density of the molecule, affecting its reactivity in various chemical reactions. [] * Formation of derivatives: Converting this compound into derivatives like furoin, this compound dioxime, or incorporating it into macrocyclic structures can lead to compounds with distinct properties and applications. [, , , ]
Q8: What are the common formulation strategies for this compound and its derivatives?
A9: Formulation strategies for this compound and its derivatives depend on the specific application. For instance:* Solid-state polymerization: this compound can be polymerized in the solid state by reaction with AsF5, resulting in a polymeric material with potential applications in materials science. []* Incorporation into electrodes: this compound has been utilized as a neutral carrier in the development of PVC membrane electrodes for the selective detection of Al3+ ions. []
Q9: What analytical methods are used to characterize and quantify this compound?
A10: A variety of analytical techniques are employed to characterize and quantify this compound, including:* Spectroscopic methods: IR, NMR, and UV-Vis spectroscopy are routinely used to confirm the identity and purity of this compound. [, , ]* Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are used to analyze this compound in complex mixtures. [, ] * Electrochemical techniques: Electrochemical methods, such as cyclic voltammetry, have been utilized to study the reduction behavior of this compound and its derivatives. []
Q10: Are there any known toxicological concerns with this compound?
A11: While limited toxicological data is available for this compound itself, some research suggests potential cytotoxicity of certain this compound derivatives. []
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